molecular formula C10H15NO B13537825 (1S)-1-(3-methoxy-2-methylphenyl)ethan-1-amine

(1S)-1-(3-methoxy-2-methylphenyl)ethan-1-amine

Cat. No.: B13537825
M. Wt: 165.23 g/mol
InChI Key: BITXCMYFSWVVKH-QMMMGPOBSA-N
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Description

(1S)-1-(3-methoxy-2-methylphenyl)ethan-1-amine is an organic compound with a complex structure It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-methoxy-2-methylphenyl)ethan-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the alkylation of 3-methoxy-2-methylphenol with an appropriate alkyl halide, followed by amination to introduce the ethanamine side chain. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-methoxy-2-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

(1S)-1-(3-methoxy-2-methylphenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S)-1-(3-methoxy-2-methylphenyl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering cellular signaling pathways, and modulating gene expression. The exact mechanisms are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(3-methoxyphenyl)ethan-1-amine
  • (1S)-1-(2-methylphenyl)ethan-1-amine
  • (1S)-1-(3-methoxy-2-ethylphenyl)ethan-1-amine

Uniqueness

(1S)-1-(3-methoxy-2-methylphenyl)ethan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(3-methoxy-2-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-7-9(8(2)11)5-4-6-10(7)12-3/h4-6,8H,11H2,1-3H3/t8-/m0/s1

InChI Key

BITXCMYFSWVVKH-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=CC=C1OC)[C@H](C)N

Canonical SMILES

CC1=C(C=CC=C1OC)C(C)N

Origin of Product

United States

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